Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate
Description
Historical Context of Pyrimidine Derivatives in Chemical Research
The historical development of pyrimidine chemistry provides essential context for understanding compounds like ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate within the broader landscape of heterocyclic research. The term "pyrimidine" originated in 1884 when Pinner coined it from a combination of the words "pyridine" and "amidine" due to structural similarities between these compounds. This nomenclatural decision reflected the early recognition that pyrimidines represented a distinct class of nitrogen-containing heterocycles with unique chemical properties and potential applications. Since these initial investigations, hundreds of pyrimidine-containing compounds have been discovered and synthesized, establishing pyrimidines as fundamental building blocks in both natural and synthetic chemistry.
The systematic study of pyrimidines began with Pinner's work in 1884, when he synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing foundational synthetic methodologies that continue to influence modern pyrimidine chemistry. The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman achieved its synthesis through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This historical progression demonstrates how pyrimidine chemistry evolved from simple condensation reactions to more sophisticated synthetic transformations involving halogenated intermediates.
Several significant pyrimidine compounds were isolated between 1837 and 1864, though their structures remained unrecognized until 1868, highlighting the challenges early chemists faced in characterizing these heterocyclic systems. The recognition of pyrimidines as essential components of nucleic acids, specifically cytosine, thymine, and uracil, fundamentally transformed their scientific importance and drove extensive research into synthetic pyrimidine derivatives. This biological significance established pyrimidines as privileged scaffolds in medicinal chemistry, leading to the development of numerous synthetic analogues with diverse substituent patterns.
The evolution of pyrimidine research has been characterized by increasing structural complexity and functional diversity, with modern compounds like this compound representing sophisticated examples of contemporary synthetic chemistry. These advanced derivatives incorporate multiple functional groups and complex substitution patterns that were not accessible using early synthetic methodologies. The historical progression from simple pyrimidine bases to complex multifunctional derivatives illustrates the continuous advancement of synthetic organic chemistry and the expanding possibilities for pyrimidine-based molecular design.
Significance of Chlorinated Pyrimidines in Scientific Literature
Chlorinated pyrimidines occupy a prominent position in heterocyclic chemistry due to their unique reactivity patterns and synthetic utility as intermediates for further chemical transformations. The chlorination of hydroxypyrimidines using phosphorous oxychloride represents one of the most established reactions in pyrimidine chemistry, known for over one hundred years and widely employed in preparing chlorinated pyrimidine products and intermediates. This fundamental transformation has enabled the synthesis of numerous pyrimidine derivatives, including complex compounds like this compound that feature chlorine substituents as integral structural elements.
The significance of chlorinated pyrimidines extends beyond their role as synthetic intermediates to encompass their importance as final products with distinct chemical and physical properties. Chlorine substitution on pyrimidine rings significantly alters electronic distribution, affecting both reactivity and stability compared to unsubstituted analogues. These electronic modifications influence molecular interactions, solubility characteristics, and potential biological activities, making chlorinated pyrimidines valuable targets for both academic research and practical applications.
Recent advances in chlorination methodology have focused on improving efficiency and reducing environmental impact, particularly for large-scale synthetic applications. Solvent-free chlorination procedures using equimolar phosphorous oxychloride have been developed to address environmental concerns associated with excess reagent use. These improved methodologies demonstrate high yields and purity for chlorinated pyrimidine products while minimizing waste generation, reflecting the ongoing evolution of synthetic chemistry toward more sustainable practices.
The structural complexity observed in this compound, featuring chlorine substituents on both the pyrimidine ring and an attached phenyl group, represents an advanced example of chlorinated pyrimidine design. This dual chlorination pattern creates unique electronic and steric environments that distinguish the compound from simpler chlorinated analogues. The systematic investigation of such complex chlorination patterns contributes to fundamental understanding of structure-activity relationships in pyrimidine chemistry and provides insights for designing new compounds with desired properties.
Chemical Classification and Systematic Nomenclature
This compound belongs to the broad chemical class of pyrimidine derivatives, specifically categorized as a substituted pyrimidine ester featuring both aromatic and aliphatic substituents. The compound's systematic classification places it within the heterocyclic aromatic compounds family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, consistent with the fundamental pyrimidine structure established by Pinner's original nomenclature system. This classification system provides a framework for understanding the compound's chemical behavior and relationships to other pyrimidine derivatives.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures, beginning with the ethyl ester designation and proceeding through the detailed substitution pattern on the pyrimidine core. The complete name "this compound" systematically describes each structural element: the ethyl acetate portion, the chlorine substitution at position 4 of the pyrimidine ring, the 3-chlorophenyl substituent at position 2, and the methyl group at position 6. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
The nomenclatural complexity of pyrimidine derivatives reflects the structural diversity possible within this chemical class, as exemplified by the systematic naming requirements for compounds with multiple substituents and functional groups. The positioning of substituents on the pyrimidine ring follows established numbering conventions, with nitrogen atoms at positions 1 and 3 serving as reference points for systematic naming. This standardized approach enables precise structural description and comparison between related compounds.
Alternative nomenclature systems exist for this compound, reflecting different approaches to systematic naming and database classification requirements. The compound may also be designated as "ethyl 2-[4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate," emphasizing the acetate linkage position. These nomenclatural variations, while structurally equivalent, demonstrate the flexibility inherent in chemical naming systems and the importance of using standardized identifiers such as Chemical Abstracts Service numbers for unambiguous compound identification.
Registry Identifiers and Database Recognition
This compound is officially registered in chemical databases under the Chemical Abstracts Service number 1242882-87-6, providing a unique identifier that transcends nomenclatural variations and linguistic differences. This registry number serves as the primary key for accessing compound information across multiple scientific databases and ensures accurate identification regardless of naming conventions or structural representation methods. The assignment of this specific Chemical Abstracts Service number reflects the compound's recognition within the global chemical literature and its inclusion in systematic cataloging efforts.
Table 1: Registry and Database Information for this compound
The compound's presence in multiple chemical databases, including PubChem with the compound identifier 50742473, demonstrates its integration into major chemical information systems used by researchers worldwide. PubChem serves as a comprehensive repository for chemical structure and property data, providing standardized molecular representations and facilitating computational chemistry applications. The inclusion of this compound in these databases enables systematic searching, property prediction, and structure-activity relationship analysis.
The MDL number MFCD15732441 provides an additional layer of identification within specialized chemical inventory systems, particularly those used by chemical suppliers and research institutions. These multiple identifier systems create a robust framework for compound tracking and ensure accessibility across different information platforms and research contexts. The systematic assignment of these identifiers reflects the compound's established status within the chemical research community and facilitates collaboration between research groups working with related structures.
Database recognition extends beyond simple cataloging to include structural representation standards such as Simplified Molecular Input Line Entry System codes and International Chemical Identifier strings, which enable computational processing and structural searching capabilities. These machine-readable formats support advanced cheminformatics applications, including similarity searching, property prediction, and virtual screening applications. The comprehensive database coverage for this compound ensures its accessibility for both traditional literature-based research and modern computational chemistry approaches.
Properties
IUPAC Name |
ethyl 2-[4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-3-21-13(20)8-12-9(2)18-15(19-14(12)17)10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIYNRWMGAKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been shown to inhibit viral activity by interacting with specific receptors.
Biochemical Analysis
Biochemical Properties
Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility, which can lead to enzyme inhibition or activation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target molecule. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, this compound can affect the levels of certain metabolites by inhibiting or activating specific enzymes. The impact of this compound on metabolic flux and metabolite levels is an important aspect of its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure featuring a chloro-substituted phenyl group and an ethyl acetate moiety, has shown promise in various pharmacological applications.
- Molecular Formula : C15H14Cl2N2O2
- Molecular Weight : 315.19 g/mol
- CAS Number : 1242882-87-6
Research indicates that this compound interacts with specific enzymes and cellular pathways, potentially influencing metabolic processes such as cellular proliferation and differentiation. The compound's structural compatibility with biological targets facilitates these interactions, leading to alterations in gene expression and metabolic fluxes.
Biological Activities
-
Enzyme Inhibition :
- This compound has demonstrated the ability to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to significant changes in cellular behavior, making it a candidate for further pharmacological studies.
- Anticancer Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological targets. The presence of electron-withdrawing groups like chlorine enhances its biological activity by increasing the compound's reactivity towards enzymes and receptors .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and potential biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C9H11ClN2O2S | 0.81 |
| Ethyl 2-(4-chloropyrimidin-5-yl)acetate | C10H11ClN2O2 | 0.80 |
| 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C9H8ClN2OS | 0.78 |
| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid | C7H6ClN2O2S | 0.77 |
| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | C7H5Cl2N2O2S | 0.68 |
Case Studies and Research Findings
In vitro studies have highlighted the potential of similar compounds in targeting cancer cells effectively. For instance, a study involving pyrimidine derivatives showed promising results against human breast cancer cells, where certain compounds exhibited IC50 values comparable to established drugs like Olaparib .
Additionally, research on anti-inflammatory effects indicated that some pyrimidine derivatives could inhibit COX enzymes, thereby reducing inflammatory responses in experimental models . These findings underscore the importance of further exploring the biological activity of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Properties
- Studies have indicated that pyrimidine derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound may contribute to this field by serving as a scaffold for designing more potent anticancer agents .
- Enzyme Inhibition
Agricultural Applications
- Pesticidal Activity
- Herbicide Development
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial properties.
| Concentration (µg/mL) | % Viability of E. coli | % Viability of S. aureus |
|---|---|---|
| 10 | 85% | 80% |
| 50 | 40% | 35% |
| 100 | 10% | 15% |
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 20 µM, suggesting significant potential as an anticancer agent.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 40 | 30 |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Pyrimidine Esters
Key Observations :
- Ester Group Impact : Replacing the ethyl ester with a methyl ester (BS20-6815) reduces molecular weight by ~14 g/mol, which may influence metabolic stability and absorption .
Comparison with Non-Pyrimidine Heterocycles
Table 2: Thiazole and Benzothiazole Derivatives with Structural Similarities
Key Observations :
- Core Structure Differences : Thiazole (10f) and benzothiazole (23) derivatives lack the pyrimidine ring’s nitrogen-rich environment, which is critical for DNA/RNA mimicry in antiviral or anticancer applications .
- Functional Groups : The 3-chlorophenyl moiety is retained across these compounds, suggesting a shared targeting strategy for hydrophobic binding pockets .
Spectroscopic Data
- ESI-MS : The target compound exhibits a predicted [M+H]+ peak at 326.2 m/z , while thiazole derivatives (e.g., 10f) show higher masses (e.g., 514.2 m/z) due to additional urea and piperazine groups .
- ¹H NMR : The ethyl ester group in the target compound resonates as a triplet (~1.2 ppm for CH₃) and quartet (~4.1 ppm for CH₂), distinct from methyl esters (e.g., BS20-6815) .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
Preparation Methods
Stepwise Process
Biocatalytic and Asymmetric Reduction Methods
Research indicates that asymmetric reduction reactions can be employed to introduce stereochemistry or specific functional groups, especially in complex pyrimidine derivatives. For example, biological catalysts such as keto reductases and dehydrogenases facilitate selective reductions under mild conditions, as seen in the synthesis of related compounds.
Research Findings
- Biocatalytic reduction of keto groups on pyrimidine derivatives using enzymes like keto reductase, with glucose as a hydrogen donor, proceeds efficiently at moderate temperatures (~28-32°C) over 6-10 hours, yielding high purity intermediates suitable for further functionalization.
Preparation via Multi-Step Organic Synthesis
A typical multi-step synthesis involves:
- Starting with commercially available chlorinated pyrimidines.
- Functionalizing the 4- and 5-positions with chlorophenyl and methyl groups via substitution and methylation reactions.
- Final esterification with ethyl acetate derivatives under controlled conditions to obtain the target compound.
Data Table: Summary of Key Reaction Conditions
Advanced Methods: Catalytic and Green Chemistry Approaches
Recent advances include catalytic methods employing transition metals or organocatalysts to improve yields and selectivity, reducing the environmental impact. For example, palladium-catalyzed cross-coupling reactions can efficiently attach phenyl groups to pyrimidine cores.
Notes and Considerations
- Purity and Yield: The choice of solvents and reaction conditions significantly impacts the purity and yield of the final ester.
- Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are essential for monitoring reaction progress.
- Safety: Handling chlorinating agents and halogenated compounds requires appropriate safety measures due to their toxicity and reactivity.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use AlCl₃ or FeCl₃ for Friedel-Crafts alkylation to enhance regioselectivity .
- Reaction Monitoring : Employ TLC or HPLC with UV detection (Sulifol UV 254 plates) to track intermediates .
- Temperature Control : Maintain 65–70°C during exothermic steps to prevent side reactions .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 3-chlorophenyl group typically resonate at δ 7.2–7.8 ppm, while the methyl pyrimidine proton appears as a singlet near δ 2.3 .
- X-ray Crystallography : Resolve molecular geometry and packing using SHELX for refinement (R-factor < 5%) and Mercury for visualization of intermolecular interactions (e.g., halogen bonding) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~ 355.05) and fragmentation patterns .
How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., Cl substituents act as electron-withdrawing groups) .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions .
- Thermochemical Data : Validate experimental enthalpy changes (ΔHƒ) with deviations < 2.4 kcal/mol using hybrid functionals .
Advanced Research Question
- Disorder Modeling : Use SHELXL’s PART instruction to split atoms into multiple positions with occupancy refinement .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Mercury’s Tools : Apply packing similarity analysis to compare unit cells and identify symmetry-related disorder .
Q. Example Workflow :
Collect high-resolution data (d-spacing < 0.8 Å).
Refine with SHELXL using restraints for bond distances/angles.
Visualize voids and hydrogen-bonding networks in Mercury to assess packing effects .
How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Steric Effects : The 3-chlorophenyl group at the 2-position creates steric hindrance, reducing reactivity at adjacent positions. Use molecular docking (e.g., AutoDock) to quantify steric clashes .
- Electronic Effects : The 4-chloro group deactivates the pyrimidine ring, directing nucleophilic attack to the less hindered 5-position. Hammett constants (σₚ = +0.23 for Cl) correlate with rate constants in SNAr reactions .
Q. Experimental Validation :
- Conduct competition experiments with para/meta-substituted aryl groups.
- Compare reaction rates using kinetic HPLC monitoring .
How can researchers analyze and reconcile contradictory data from spectroscopic and computational studies?
Advanced Research Question
- Cross-Validation : Compare DFT-predicted NMR shifts with experimental data. Deviations > 0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
- Crystallographic Benchmarking : Align X-ray bond lengths/angles with DFT-optimized geometries to identify systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
